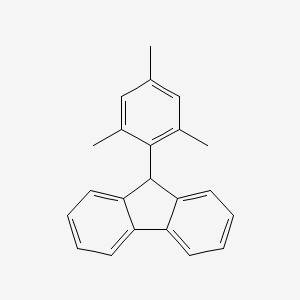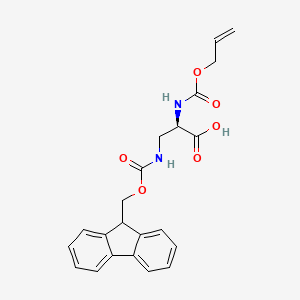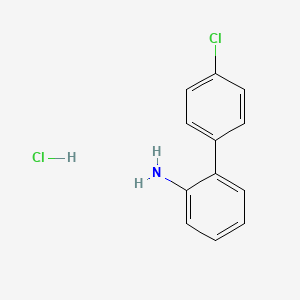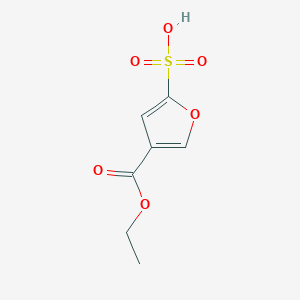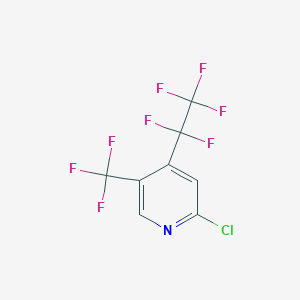
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% (2C4P5TFP) is a synthetic organic compound belonging to the family of pyridine derivatives. It is a colorless liquid with a melting point of -30°C and boiling point of 115°C. 2C4P5TFP has a variety of applications in organic synthesis and scientific research.
作用机制
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
TFMP derivatives are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties likely influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives are known to have applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Result of Action
As a TFMP derivative, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest growth or survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-pentafluoroethyl-5-trifluoromethyl-pyridine. It’s known that the compound should be stored in a cool, dry, and well-ventilated place , indicating that temperature, humidity, and ventilation could affect its stability.
实验室实验的优点和局限性
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, it is also important to note that it can be hazardous if not handled properly. In addition, its solubility in water is low, so it is important to use an appropriate solvent when working with it.
未来方向
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% has a wide range of potential applications in scientific research. Possible future directions include further investigation of its biochemical and physiological effects, as well as its potential use as a drug or enzyme inhibitor. In addition, further research could be conducted on its potential use as a catalyst in organic synthesis. Finally, its use in materials science could also be explored, as its properties could be used to develop new materials with improved properties.
合成方法
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% can be synthesized in three steps. First, 2-chloro-4-fluoro-5-methylpyridine is reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-methylpyridine. Second, this intermediate is then treated with trifluoromethanesulfonic acid in the presence of a base such as potassium carbonate to form 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine. Finally, the product is purified by distillation to obtain a 97% pure product.
科学研究应用
2-Chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine, 97% is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of a variety of heterocyclic compounds, such as 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, 4-chloro-2-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxylic acid, and 2-chloro-4-(pentafluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxamide. These compounds have been used in various scientific research applications, such as drug discovery, enzyme inhibitors, and materials science.
属性
IUPAC Name |
2-chloro-4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF8N/c9-5-1-3(6(10,11)8(15,16)17)4(2-18-5)7(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFVAYCHALJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF8N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
